Dithiophosphoric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

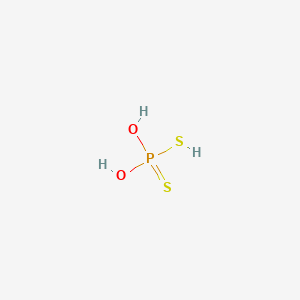

Dithiophosphoric acid is a phosphorothioic acid that is the phosphoric acid having two of its oxygen atoms replaced by sulfur atoms. It is a conjugate acid of a dithiophosphate(2-).

Phosphorodithioic acid alcohol appears as a tan colored liquid with a sulfur-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion.

科学研究应用

Catalytic Applications

Asymmetric Catalysis:

Dithiophosphoric acids have emerged as effective catalysts for asymmetric transformations. They facilitate the intramolecular hydroamination and hydroarylation of dienes and allenes, yielding heterocyclic products with high enantiomeric excess. This catalytic system operates through a unique mechanism involving the formation of a dithiophosphate intermediate, which enhances regioselectivity and enantioselectivity in reactions that were previously challenging to achieve using traditional methods .

Mechanistic Insights:

Research indicates that the increased polarizability of sulfur in dithiophosphoric acids contributes to their acidity and nucleophilicity compared to oxygenated analogs. This property allows for efficient activation of polarized functional groups, making DTPA suitable for metal-free catalytic processes .

Lubricants and Anti-wear Agents

Ashless Dithiophosphate Compounds:

this compound is utilized in the synthesis of ashless dithiophosphate (ADP) compounds, which serve as environmentally friendly alternatives to traditional zinc dialkyldithiophosphate (ZDDP) additives in lubricants. These compounds exhibit effective anti-wear properties while minimizing metal content in lubricants .

Performance Evaluation:

Studies show that ADPs significantly reduce wear in tribological applications. The performance varies based on the alkyl chain length of the dithiophosphate; shorter chains generally provide better anti-wear properties at lower treat rates compared to longer chains. This characteristic is attributed to the higher phosphorus and sulfur content in short-chain ADPs .

Chemical Reagents

Synthesis of Dithiophosphate Derivatives:

this compound acts as a precursor for synthesizing various dithiophosphate derivatives, which are employed in multiple chemical reactions, including nucleophilic substitutions. These derivatives have been shown to react with O-thioacylhydroxylamines to produce acyl thiophosphoryl disulfides, expanding the utility of DTPA in synthetic organic chemistry .

Biological Applications

Cytotoxicity Studies:

Recent investigations into new derivatives of dithiophosphonic acids have revealed potential cytotoxic effects against liver and colon cancer cell lines. Certain complexes exhibit activity comparable to established anticancer agents, suggesting that dithiophosphate derivatives may have therapeutic applications in oncology .

Data Tables

Case Studies

-

Asymmetric Hydroamination:

A study demonstrated the use of chiral dithiophosphoric acids in catalyzing hydroamination reactions with high selectivity. The mechanism involved covalent catalysis, providing insights into how DTPA can facilitate complex organic transformations without metal catalysts . -

Lubricant Formulation:

Research comparing ashless dithiophosphate additives to traditional ZDDP highlighted that while ADPs may have slightly inferior antiwear properties, they offer significant environmental advantages due to reduced metal content. This study emphasized the importance of tailoring alkyl chain lengths for optimal performance in specific applications . -

Anticancer Activity:

A series of new dithiophosphonic acid derivatives were synthesized and tested for cytotoxicity against cancer cell lines. Results indicated that certain complexes exhibited promising activity, warranting further investigation into their potential as therapeutic agents in cancer treatment .

属性

CAS 编号 |

15834-33-0 |

|---|---|

分子式 |

H3O2PS2 |

分子量 |

130.13 g/mol |

IUPAC 名称 |

dihydroxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5) |

InChI 键 |

NAGJZTKCGNOGPW-UHFFFAOYSA-N |

SMILES |

OP(=S)(O)S |

规范 SMILES |

[H+].[H+].[H+].[O-]P(=S)([O-])[S-] |

Key on ui other cas no. |

15834-33-0 |

物理描述 |

Phosphorodithioic acid alcohol appears as a tan colored liquid with a sulfur-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. |

相关CAS编号 |

19210-06-1 (zinc salt) |

同义词 |

dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。